

In-Vitro Stability of NHS-bis-PEG2-amide-Mal Linker: A Comparative Guide

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Compound of Interest		
Compound Name:	NHS-bis-PEG2-amide-Mal	
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The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, influencing both efficacy and safety. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, while an overly stable linker may hinder drug release at the tumor site. This guide provides an objective comparison of the in-vitro stability of the **NHS-bis-PEG2-amide-Mal** linker and other common ADC linker technologies, supported by experimental data and detailed methodologies.

Understanding the Stability of Maleimide-Based Linkers

The **NHS-bis-PEG2-amide-Mal** linker utilizes a maleimide group for conjugation to thiol moieties on the antibody. The stability of the resulting thioether bond is a key consideration. In a physiological environment, the succinimide ring formed upon conjugation is susceptible to two competing reactions:

- Retro-Michael Reaction: This is a reversal of the conjugation reaction, leading to the cleavage of the linker and premature release of the payload. This can result in off-target toxicity and reduced therapeutic efficacy.[1]
- Hydrolysis: The succinimide ring can undergo hydrolysis to form a ring-opened, and significantly more stable, succinamic acid derivative.[1] This hydrolyzed form is resistant to



the retro-Michael reaction, effectively locking the payload onto the antibody.[1]

The rate of these reactions is influenced by factors such as the local chemical environment on the antibody and the specific structure of the maleimide linker.[2]

Comparative In-Vitro Stability of ADC Linkers

The following tables summarize the in-vitro stability of various ADC linker technologies in plasma or serum. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.



Linker Type	Cleavage Mechanism	Half-life in Human Plasma/Serum	Key Considerations
Maleimide-PEG	Thioether bond susceptible to retro- Michael reaction and stabilizing hydrolysis.	Data for specific NHS-bis-PEG2-amide-Mal linker is not readily available. However, related maleimide-PEG conjugates show susceptibility to payload loss over time.[3]	Stability is influenced by the site of conjugation and linker chemistry. Hydrolysis of the succinimide ring enhances stability.[1]
Maleamic Acid/Ester	Ring-opened form of maleimide.	Significantly more stable than traditional maleimide linkers, with minimal payload shedding observed over 14 days.[3]	Offers a more stable alternative to traditional maleimide linkers.
Hydrazone	pH-sensitive hydrolysis in acidic environments (endosomes/lysosome s).	> 24 hours at pH 7.4 (aromatic hydrazone). [5]	Stability is dependent on the specific hydrazone structure. Can be susceptible to hydrolysis at physiological pH.[6]
Valine-Citrulline (VC)	Protease-mediated cleavage (e.g., Cathepsin B).	Generally stable in human plasma.[7][8]	Can be unstable in rodent plasma due to different enzyme profiles.[6]
Disulfide	Reduction in the high glutathione environment of the cell.	Half-life can be modulated by steric hindrance, ranging from hours to days.[9]	Stability is dependent on the degree of steric hindrance around the disulfide bond.[6]



Experimental Protocol: In-Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the in-vitro stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of drug deconjugation and linker cleavage of an ADC in plasma over time.

Materials:

- Antibody-Drug Conjugate (ADC)
- Human plasma (or other species as required)
- Phosphate-buffered saline (PBS)
- Acetonitrile (ACN)
- Formic acid (FA)
- Immunoaffinity capture beads (e.g., Protein A/G)
- Reducing agent (e.g., DTT or TCEP) for some analysis methods
- LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

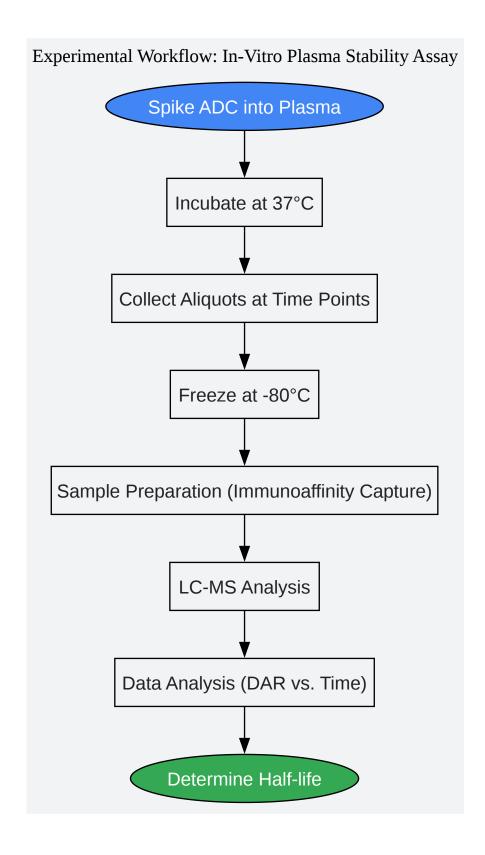
- ADC Incubation:
 - Spike the ADC into pre-warmed (37°C) plasma to a final concentration of 100 μg/mL.[1]
 - Incubate the mixture at 37°C.
 - Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
 - Immediately stop the reaction by freezing the aliquots at -80°C.



- Sample Preparation for Intact ADC Analysis:
 - Thaw the plasma samples.
 - Isolate the ADC from the plasma matrix using immunoaffinity capture beads.
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the ADC from the beads.
- LC-MS Analysis:
 - Analyze the eluted ADC using a suitable LC-MS method for intact protein analysis.
 - Mobile Phase A: 0.1% Formic acid in water.[1]
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
 - Use a gradient to separate the different drug-to-antibody ratio (DAR) species.
 - Determine the average DAR at each time point by analyzing the deconvoluted mass spectra.
- Data Analysis:
 - Plot the average DAR as a function of time.
 - A decrease in the average DAR over time indicates linker cleavage or payload loss.
 - Calculate the half-life (t½) of the ADC in plasma.

Visualizations

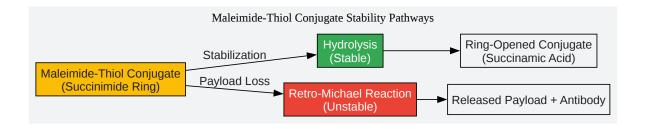




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Figure 1: Workflow for In-Vitro Plasma Stability Assay.





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Figure 2: Competing Fates of a Maleimide-Thiol Conjugate.

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